molecular formula C22H25N3O3 B2709722 Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112305-81-3

Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2709722
CAS No.: 1112305-81-3
M. Wt: 379.46
InChI Key: ZNBQRHYTDIMJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context Within the Dihydroquinazoline Family

The dihydroquinazoline scaffold has been a subject of scientific interest since the early 20th century, with foundational work on quinazoline derivatives dating to Bischler and Lang’s 1895 synthesis of quinazoline-2-carboxylic acid. The 3,4-dihydroquinazoline subclass emerged as pharmacologically significant following Yale et al.’s 1967 demonstration of cell proliferation inhibition using base-catalyzed cyclocondensation products of anthranilamide and aldehydes. These early studies established the synthetic versatility of the core structure, enabling systematic exploration of substituent effects on biological activity.

The specific substitution pattern of this compound reflects incremental advancements in structure-activity relationship (SAR) studies. The diethylamino group at position 2 parallels optimized cholinesterase inhibitors reported in 2017, where N,N-diethyl substituents enhanced butyrylcholinesterase (BChE) selectivity through favorable interactions with the enzyme’s peripheral anionic site. Similarly, the 4-methylbenzyl moiety at position 3 aligns with hydrophobic substituents shown to improve blood-brain barrier penetration in neuroactive compounds.

Significance in Medicinal Chemistry Research Landscape

This compound occupies a strategic niche in fragment-based drug discovery due to three key structural attributes:

  • Dual-binding pharmacophore : The 3,4-dihydroquinazoline core enables simultaneous interaction with catalytic and peripheral sites of target enzymes, as demonstrated in molecular docking studies of analogous BChE inhibitors.
  • Tunable electronic properties : Electron-donating groups like the diethylamino substituent modulate the molecule’s charge distribution, potentially enhancing interactions with enzymatic active sites.
  • Synthetic accessibility : The methyl ester at position 7 provides a handle for further derivatization via hydrolysis or transesterification, facilitating rapid SAR exploration.

Comparative analysis with structurally related compounds reveals its potential as a lead for neurodegenerative disease therapeutics. For instance, compound 8b from the 2017 BChE inhibitor study—featuring a 3-benzyl substituent and 2-N,N-diethyl group—exhibited a BChE IC~50~ of 45 nM and 146-fold selectivity over acetylcholinesterase (AChE). The addition of the 4-methylphenylmethyl group in the subject compound may further optimize lipophilicity for CNS penetration while maintaining target affinity.

Position Within the Dihydroquinazoline Pharmacological Space

The pharmacological profile of 3,4-dihydroquinazoline derivatives is dominated by enzyme inhibition, particularly targeting cholinesterases and kinases. A comparative analysis of key derivatives highlights the subject compound’s structural distinctiveness:

Position Substituent Pharmacological Implication Reference
2 N,N-Diethylamino Enhances BChE selectivity via CAS interaction
3 4-Methylbenzyl Optimizes logP for CNS penetration
7 Methyl ester Provides synthetic flexibility for prodrugs

This substitution pattern combines features from multiple pharmacologically active analogs:

  • The 2-diethylamino group mirrors optimized BChE inhibitors
  • The 3-arylalkyl substituent recalls antitumor agents targeting kinase ATP pockets
  • The 7-carboxylate ester parallels prodrug candidates with improved bioavailability

Molecular modeling predicts that the 4-methyl group on the benzyl moiety reduces metabolic oxidation compared to unsubstituted analogs, potentially extending plasma half-life.

Research Evolution of 3,4-Dihydroquinazoline Derivatives

Synthetic methodologies for 3,4-dihydroquinazolines have evolved significantly since early acid/base-catalyzed cyclocondensations. The subject compound’s synthesis likely employs modern catalytic systems, as evidenced by recent advances:

Stage 1: Conventional Synthesis (1960s-2000s)

  • Base-catalyzed (NaOH/EtOH) cyclocondensation of anthranilamide and aldehydes
  • Yields 60-85% over 1-4 hours
  • Limited functional group tolerance

Stage 2: Green Chemistry Era (2010s)

  • Solvent-free microwave-assisted synthesis
  • Biocatalyzed enantioselective approaches
  • Yield improvements to >90% in minutes

Stage 3: Targeted Functionalization (2020s)

  • Late-stage diversification of C7 position via ester hydrolysis/amination
  • Computational-guided substituent optimization
  • Multi-gram scale production using continuous flow systems

Properties

IUPAC Name

methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-5-24(6-2)22-23-19-13-17(21(27)28-4)11-12-18(19)20(26)25(22)14-16-9-7-15(3)8-10-16/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBQRHYTDIMJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. One notable research focused on the synthesis of derivatives related to quinazoline structures and their evaluation against breast cancer cell lines, such as MCF-7. The synthesized compounds exhibited significant cytotoxic effects, demonstrating the potential for developing new anticancer therapies:

  • In vitro Studies : The compound was tested on MCF-7 cells using the MTT assay, which measures cell viability. Results indicated that certain derivatives had a marked ability to inhibit cell growth, suggesting their potential as effective anticancer agents .
  • Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further research is required to elucidate these mechanisms in detail.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have evaluated its efficacy against various bacterial strains, indicating potential use as an antibacterial agent:

  • Bacterial Activity : Compounds derived from quinazoline structures have been screened for activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting their potential in treating infections caused by resistant bacteria .
  • Fungal Activity : In addition to bacterial studies, some derivatives were tested against fungal strains like Candida albicans, showing varying degrees of antifungal activity. This broad spectrum of activity indicates the compound's versatility as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate:

Structural Feature Activity Impact
Diethylamino groupEnhances solubility and bioavailability
4-Methylphenyl groupInfluences binding affinity to biological targets
Carbonyl groupEssential for biological activity against cancer cells

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • A study published in a peer-reviewed journal reported successful synthesis methods for derivatives of the compound and their subsequent testing against cancer cell lines, providing insights into optimal structural modifications for enhanced activity .
  • Another research highlighted the antimicrobial screening results, demonstrating that specific modifications led to increased potency against both bacterial and fungal pathogens, thus supporting further development as a multi-target therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound shares structural similarities with other quinazoline derivatives, particularly in substitutions at positions 2, 3, and 6. Below is a comparative analysis based on substituent variations, synthetic pathways, and physicochemical properties:

Structural and Substituent Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Reference
Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate 2-diethylamino, 3-(4-methylbenzyl), 7-methyl ester C₂₃H₂₅N₃O₃ 391.47 g/mol Not provided Target compound
Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate 2-mercapto, 3-methyl, 7-methyl ester C₁₁H₁₀N₂O₃S 250.27 g/mol 874607-16-6
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate 2-methyl, 7-methyl ester C₁₁H₁₀N₂O₃ 218.21 g/mol 1016681-63-2
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8) 2-(2-chlorobenzylthio), 3-phenyl, 7-methyl ester C₂₂H₁₇ClN₂O₃S 436.90 g/mol 514857-29-5

Key Observations :

  • The 4-methylbenzyl group at position 3 increases steric bulk and lipophilicity compared to simpler substituents like methyl () or phenyl (), which may influence binding to hydrophobic enzyme pockets. The methyl ester at position 7 is a common feature in these derivatives, facilitating synthetic modifications or prodrug strategies.
Physicochemical Properties
  • Solubility: The diethylamino group in the target compound may improve aqueous solubility compared to the thiol () or methyl () derivatives, which are more lipophilic.
  • Thermal Stability : Melting points for related compounds (e.g., 228–230°C for a bis-methoxyphenylquinazoline in ) suggest moderate stability, though data for the target compound are unavailable.

Biological Activity

Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1112305-81-3) is a synthetic compound that belongs to the quinazoline class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
CAS Number1112305-81-3

The compound features a complex structure that includes a quinazoline core, which is known for various pharmacological activities. The presence of diethylamino and 4-methylphenyl substituents may enhance its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on related quinazoline derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Activity :
    • Compounds similar to the target compound showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The presence of electron-donating groups on the phenyl ring enhanced antibacterial activity, indicating structure-activity relationships (SAR) that could be applicable to the target compound .
  • Antifungal Activity :
    • Similar quinazoline derivatives demonstrated antifungal effects against Candida albicans with MIC values between 16.69 to 78.23 µM .

Anticancer Potential

The structural attributes of this compound suggest potential anticancer activity. Its similarity to known anticancer agents indicates that it may inhibit tumor growth through various mechanisms, such as apoptosis induction or cell cycle arrest.

Research on related quinazoline compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives of quinazoline have been noted for their ability to induce cytotoxicity in human cancer cell lines .

Case Studies

  • In vitro Studies :
    In vitro assays have been crucial in evaluating the efficacy of similar compounds against various biological targets. High-throughput screening methods have been employed to assess their potential as therapeutic agents.
  • Structure-Activity Relationship Studies :
    Detailed SAR studies reveal that modifications on the quinazoline core significantly impact biological activity. For example, the introduction of specific substituents can enhance both antibacterial and anticancer activities .

Q & A

Basic: What synthetic methodologies are recommended for preparing this quinazoline derivative, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization: Reacting substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline core .
  • Esterification: Introducing the methyl ester group via nucleophilic acyl substitution using methanol and a catalyst (e.g., H₂SO₄) .
  • Substituent introduction: Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the diethylamino and 4-methylbenzyl groups. Pd-based catalysts (PdCl₂(PPh₃)₂) and ligands (PCy₃) in dioxane-water mixtures are effective for aryl coupling .
    Optimization tips:
  • Use reflux conditions (100–120°C) with polar aprotic solvents (DMF, methanol) to enhance reaction rates .
  • Purify intermediates via column chromatography (SiO₂, chloroform/ethyl acetate eluent) to improve yield and purity .

Advanced: How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT calculations: Optimize the molecule’s geometry using Gaussian or ORCA software and simulate NMR/IR spectra at the B3LYP/6-31G* level. Compare with experimental data to identify torsional mismatches .
  • Solvent modeling: Incorporate solvent effects (e.g., PCM model for DMSO or CDCl₃) in computational studies to improve alignment with experimental peaks .
  • X-ray validation: Resolve ambiguities by determining the crystal structure via single-crystal X-ray diffraction. Refine using SHELXL and visualize with ORTEP-3 to confirm substituent positions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR:
    • Prioritize signals for the quinazoline carbonyl (δ ~165-175 ppm in ¹³C) and methyl ester (δ ~3.8-4.0 ppm in ¹H) .
    • Diethylamino groups show split peaks at δ ~1.2-1.4 ppm (CH₃) and δ ~3.3-3.5 ppm (N-CH₂) in ¹H NMR .
  • IR: Confirm the ester carbonyl stretch (~1720 cm⁻¹) and quinazoline C=O (~1680 cm⁻¹) .
  • Mass Spectrometry: Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular weight (C₂₃H₂₅N₃O₃: ~391.5 g/mol).

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?

Answer:

  • DFT for electronic properties: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites. Low HOMO-LUMO gaps (<4 eV) suggest potential for charge-transfer interactions .
  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets like soluble epoxide hydrolase (sEH). Prioritize residues forming hydrogen bonds (e.g., Tyr465, Asp335) and hydrophobic pockets .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

  • Enzyme inhibition: Use fluorescence-based assays (e.g., sEH inhibition) with CMNPC as a substrate. Monitor hydrolysis product (6-methoxy-2-naphthaldehyde) at λex/λem = 330/465 nm .
  • Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
  • Anti-inflammatory activity: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages using ELISA .

Advanced: How can researchers address low reproducibility in crystallization attempts for X-ray analysis?

Answer:

  • Solvent screening: Use high-throughput vapor diffusion with 48-well crystallization screens (e.g., Hampton Index Kit). Prioritize solvent mixtures containing DMSO/water or ethanol/chloroform .
  • Seeding: Introduce microseeds from previous trials to induce nucleation. Optimize using the Olex2 interface .
  • Temperature gradients: Perform trials at 4°C, 20°C, and 37°C to identify thermodynamically stable polymorphs .

Basic: What are the best practices for analyzing hydrogen-bonding interactions in the crystal lattice?

Answer:

  • Merkel plots: Generate using PLATON to visualize short contacts (<3.0 Å) and hydrogen bonds (e.g., N–H···O, O–H···N) .
  • Hirshfeld surface analysis: Map surfaces with CrystalExplorer to quantify interaction contributions (e.g., H···H, C···O contacts) .
  • Lattice energy: Calculate via PIXEL (in CLP) to partition energy into Coulombic, polarization, and dispersion terms .

Advanced: How can structural modifications enhance this compound’s pharmacokinetic properties without compromising activity?

Answer:

  • Bioisosteric replacement: Substitute the methyl ester with a trifluoromethyl group to improve metabolic stability .
  • LogP optimization: Introduce polar groups (e.g., hydroxyl, amine) to reduce logP values >5, minimizing off-target binding. Use MarvinSketch to predict logP .
  • Prodrug strategies: Mask the diethylamino group as an acetylated prodrug to enhance solubility and bioavailability .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste disposal: Neutralize acidic/basic byproducts before disposing in halogenated waste containers .
  • Spill management: Absorb spills with vermiculite and decontaminate with 10% NaOH solution .

Advanced: How can machine learning models predict synthetic pathways or biological targets for novel quinazoline analogs?

Answer:

  • Retrosynthesis prediction: Train Transformer models on USPTO datasets to propose routes using available building blocks (e.g., diethylamine, 4-methylbenzyl chloride) .
  • QSAR modeling: Use Random Forest or SVM to correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data from ChEMBL .
  • Target prediction: Employ DeepChem’s GraphConv model to map structural motifs to known targets (e.g., kinases, GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.